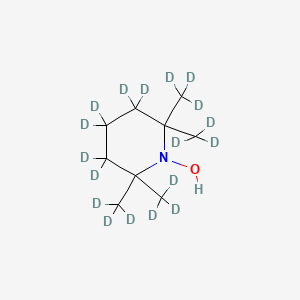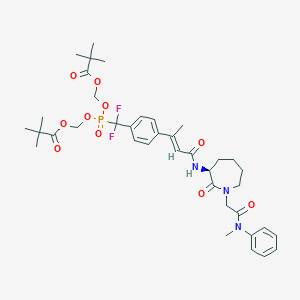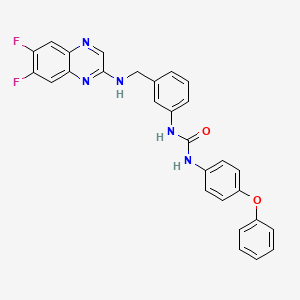
Anticancer agent 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 31 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 31 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a heterocyclic core through a cyclization reaction. This is followed by the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This often involves scaling up the laboratory procedures and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
Anticancer agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced or modified anticancer properties. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Anticancer agent 31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
作用机制
The mechanism of action of Anticancer agent 31 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell division and survival pathways. By inhibiting these targets, the compound induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells. Key pathways affected include the PI3K/Akt/mTOR signaling pathway and the RAS/RAF/MEK/ERK pathway .
相似化合物的比较
Anticancer agent 31 is unique in its ability to selectively target cancer cells while sparing normal cells. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Abemaciclib: A cyclin-dependent kinase inhibitor used in the treatment of breast cancer
These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound stands out due to its unique chemical structure and broad-spectrum anticancer activity.
属性
分子式 |
C28H21F2N5O2 |
|---|---|
分子量 |
497.5 g/mol |
IUPAC 名称 |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C28H21F2N5O2/c29-23-14-25-26(15-24(23)30)35-27(17-31-25)32-16-18-5-4-6-20(13-18)34-28(36)33-19-9-11-22(12-10-19)37-21-7-2-1-3-8-21/h1-15,17H,16H2,(H,32,35)(H2,33,34,36) |
InChI 键 |
STADTCXKZRQMEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CNC4=NC5=CC(=C(C=C5N=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


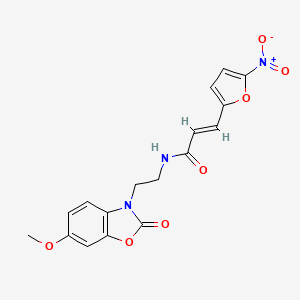

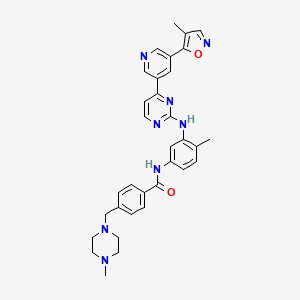
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
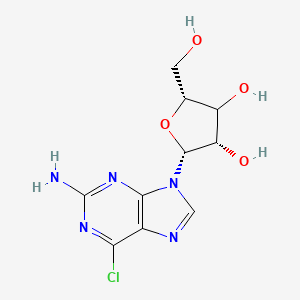
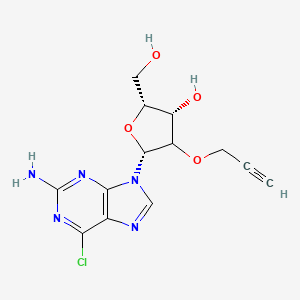
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
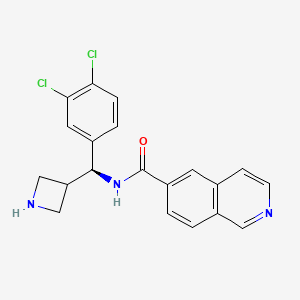
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
